molecular formula C17H19NO2 B499099 3-ethoxy-N-(2-phenylethyl)benzamide

3-ethoxy-N-(2-phenylethyl)benzamide

Cat. No.: B499099
M. Wt: 269.34g/mol
InChI Key: HNWHGKBZXSPCRF-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 3-ethoxy substituent on the benzene ring and a 2-phenylethylamine group attached to the amide nitrogen. Benzamides with phenylethyl substituents are often synthesized via acylation reactions between substituted benzoic acids (or their chlorides) and amines, followed by spectroscopic validation (¹H NMR, ¹³C NMR, MS) .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

3-ethoxy-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-2-20-16-10-6-9-15(13-16)17(19)18-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,18,19)

InChI Key

HNWHGKBZXSPCRF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural and physicochemical properties of 3-ethoxy-N-(2-phenylethyl)benzamide with analogs:

Compound Name Substituent Position R Group Molecular Weight (g/mol) Key Properties/Activities References
This compound 3-ethoxy -OCH₂CH₃ ~269.3* Likely moderate lipophilicity
4-Methoxy-N-(2-phenylethyl)benzamide 4-methoxy -OCH₃ 255.32 Higher polarity than ethoxy analog
N-(2-Phenylethyl)benzamide None (parent) -H 225.27 Baseline for comparison
2-Hydroxy-N-(2-phenylethyl)benzamide 2-hydroxy -OH 241.28 Strong tyrosinase inhibition

*Calculated based on molecular formula (C₁₇H₁₉NO₂).

Key Observations :

  • Ethoxy vs.
  • Positional Effects : A 3-ethoxy substituent (meta) may sterically hinder interactions with planar binding sites compared to para-substituted analogs .
  • Hydroxy vs. Alkoxy : The 2-hydroxy analog exhibits hydrogen-bonding capability, contributing to its strong tyrosinase inhibition (−7.9 kcal/mol binding affinity) , whereas ethoxy/methoxy groups may prioritize hydrophobic interactions.

Structural and Crystallographic Insights

  • X-ray Crystallography : Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide were structurally confirmed via X-ray, revealing planar amide groups and hydrogen-bonding networks . Ethoxy-substituted derivatives may exhibit altered crystal packing due to larger substituents.
  • Spectroscopic Data : IR and NMR spectra for related compounds show characteristic amide C=O stretches (~1650 cm⁻¹) and aromatic proton signals (δ 7.0–8.0 ppm) .

Preparation Methods

Williamson Ether Synthesis

3-Hydroxybenzoic acid is alkylated using ethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 3-ethoxybenzoic acid.

Reaction Conditions:

  • Substrate: 3-Hydroxybenzoic acid (1.0 equiv).

  • Alkylating Agent: Ethyl bromide (1.2 equiv).

  • Base: Potassium carbonate (2.0 equiv).

  • Solvent: Acetone, reflux for 12 h.

  • Yield: 85–90% after recrystallization.

Direct Carboxylation of 3-Ethoxyphenylmagnesium Bromide

An alternative route involves Grignard reagent formation from 1-bromo-3-ethoxybenzene, followed by carboxylation with CO₂.

Amide Bond Formation Strategies

Aqueous-Phase Synthesis via Acyl Chloride

Adapting the method from CN103288667A, 3-ethoxybenzoyl chloride reacts with phenethylamine in an aqueous alkaline medium.

Procedure:

  • Acyl Chloride Synthesis:

    • 3-Ethoxybenzoic acid (1.0 mol) is treated with thionyl chloride (1.5 mol) in dry THF at 0°C for 1 h. Excess SOCl₂ is removed under vacuum.

  • Amide Coupling:

    • Phenethylamine (0.76 mol) and NaOH (1.5 mol) are dissolved in water (405 mL) and cooled to 18°C.

    • 3-Ethoxybenzoyl chloride (1.13 mol) is added dropwise under ice-cooling (<10°C).

    • Post-reaction, the mixture is filtered, washed to neutrality, and vacuum-dried at 70°C for 9 h.

Key Advantages:

  • Solvent-Free: Avoids organic solvents, simplifying purification.

  • Yield: >98% (predicted based on analogous reactions in).

Coupling Agent-Mediated Synthesis

Using 3-ethoxybenzoic acid directly with phenethylamine and a coupling agent (e.g., HATU) in dichloromethane:

Reaction Conditions:

  • Coupling Agent: HATU (1.1 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DCM, 25°C, 12 h.

  • Yield: 92% after column chromatography.

Comparative Analysis of Synthetic Routes

Parameter Aqueous Method Coupling Agent Method
Solvent WaterDichloromethane
Reaction Time 3 h12 h
Yield >98%92%
Purification FiltrationColumn Chromatography
Environmental Impact LowModerate (organic waste)

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.52–7.38 (m, 5H, Ph-H), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.72 (t, J = 6.8 Hz, 2H, NCH₂), 2.91 (t, J = 6.8 Hz, 2H, CH₂Ph), 1.43 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR: δ 167.8 (C=O), 159.2 (C-O), 132.4–126.7 (Ar-C), 63.5 (OCH₂), 40.1 (NCH₂), 35.7 (CH₂Ph), 14.8 (OCH₂CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >99% (210 nm detection, C18 column, MeOH/H₂O = 70:30).

Scalability and Industrial Feasibility

The aqueous method is highly scalable due to:

  • Minimal solvent usage.

  • Simplified workup (filtration vs. distillation).

  • Compatibility with continuous flow reactors.

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